
m-PEG21-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG21-acid: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are molecules designed to selectively degrade target proteins within cells by leveraging the ubiquitin-proteasome system. This compound connects two essential ligands, facilitating the formation of PROTAC molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: : m-PEG21-acid is synthesized through a series of ethoxylation reactions, where ethylene oxide is added to a hydroxyl group, forming a polyethylene glycol chain. The terminal hydroxyl group is then converted to a carboxylic acid group through oxidation reactions .
Industrial Production Methods: : The industrial production of this compound involves large-scale ethoxylation processes, followed by purification steps to ensure the desired molecular weight and purity. The final product is typically stored under specific conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions: : m-PEG21-acid primarily undergoes substitution reactions, where the carboxylic acid group reacts with various reagents to form ester or amide bonds. It can also participate in oxidation and reduction reactions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols and amines, with catalysts such as sulfuric acid or hydrochloric acid.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: : The major products formed from these reactions include esters, amides, and various derivatives of this compound, which are used in the synthesis of PROTACs .
Scientific Research Applications
m-PEG21-acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Facilitates the selective degradation of target proteins, aiding in the study of protein functions and interactions.
Industry: Employed in the production of advanced materials and nanotechnology applications.
Mechanism of Action
m-PEG21-acid functions as a linker in PROTACs, connecting two ligands: one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
m-PEG12-acid: Another PEG-based linker with a shorter chain length.
m-PEG24-acid: A PEG-based linker with a slightly longer chain length.
Uniqueness: : m-PEG21-acid is unique due to its specific chain length, which provides an optimal balance between flexibility and stability in PROTAC synthesis. This makes it particularly effective in facilitating the selective degradation of target proteins .
Properties
Molecular Formula |
C44H88O23 |
|---|---|
Molecular Weight |
985.2 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C44H88O23/c1-47-4-5-49-8-9-51-12-13-53-16-17-55-20-21-57-24-25-59-28-29-61-32-33-63-36-37-65-40-41-67-43-42-66-39-38-64-35-34-62-31-30-60-27-26-58-23-22-56-19-18-54-15-14-52-11-10-50-7-6-48-3-2-44(45)46/h2-43H2,1H3,(H,45,46) |
InChI Key |
JAJPQCWBKDBPKK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



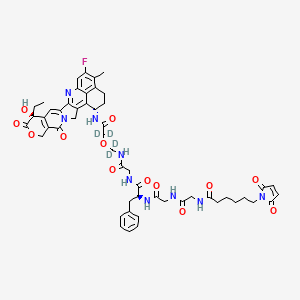
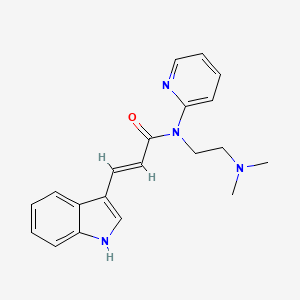
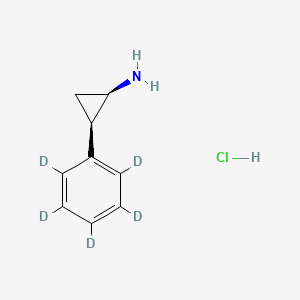
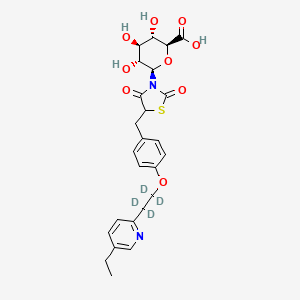

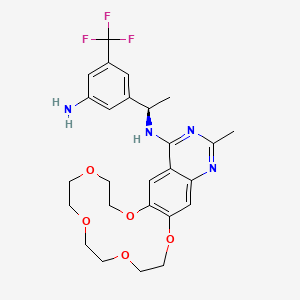


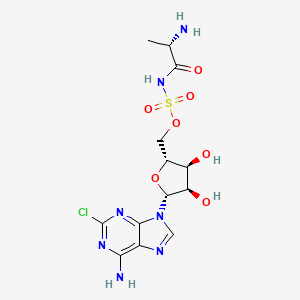
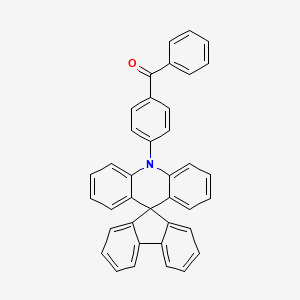
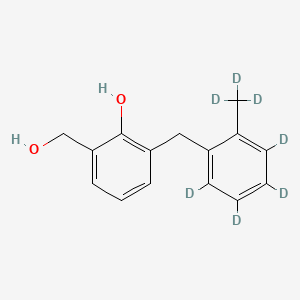
![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)

